Cas no 564-16-9 (11-Deoxo-18beta-glycyrrhetic acid)

11-Deoxo-18beta-glycyrrhetic acid structure
564-16-9 structure
Product Name:11-Deoxo-18beta-glycyrrhetic acid
Numero CAS:564-16-9
MF:C30H48O3
MW:456.700329780579
CID:38373
PubChem ID:12305517
Update Time:2025-04-18

11-Deoxo-18beta-glycyrrhetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 11-Deoxo-18beta-glycyrrhetic acid
    • (3beta,20beta)-3-Hydroxy-olean-12-en-29-oic acid
    • (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
    • 11-Deoxoglycyrrhetinic acid
    • (3beta,18alpha)-3-hydroxyolean-12-en-29-oic acid
    • 11-Deoxoglycyrrhetic acid
    • (2S,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid
    • (3beta,20beta)-3-hydroxyolean-12-en-29-oic acid
    • BDBM50346605
    • 11-Deoxyglycyrrhetinic acid
    • 3-Hydroxy-(3beta,20beta)-Olean-12-en-29-oic acid
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
    • Anaphalisoleanenoic acid
    • CHEBI:168602
    • CHEMBL487933
    • 11-Deoxo-18beta-glycyrrhetinic acid
    • 11-deoxy glycyrrhetinic acid
    • 11-Desoxoglycyrrhetinsaure
    • 564-16-9
    • SCHEMBL1785482
    • Olean-12-en-30-oic acid, 3beta-hydroxy- (8CI)
    • 3alpha-hydroxyolean-12-en-30-oic acid
    • LMPR0106150016
    • CHEMBL482798
    • DTXSID40348372
    • HY-169739
    • ARD193990
    • DG 381B
    • 11-DOGA
    • Inchi: 1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1
    • Chiave InChI: JZFSMVXQUWRSIW-BTJIZOSBSA-N
    • Sorrisi: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C)CC[C@@](C(=O)O)(C)C[C@H]4C3=CC[C@@H]12

Proprietà calcolate

  • Massa esatta: 456.36
  • Massa monoisotopica: 456.36
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 1
  • Complessità: 889
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5A^2
  • XLogP3: 7.5

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 552.7°Cat760mmHg
  • Punto di infiammabilità: 302.1°C
  • Indice di rifrazione: 1.557
  • PSA: 57.53000
  • LogP: 7.23360
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.